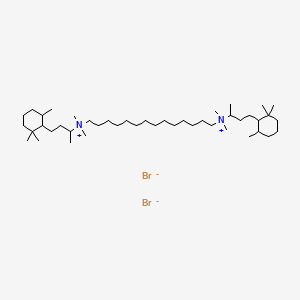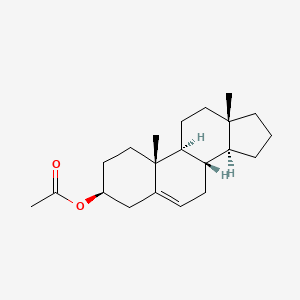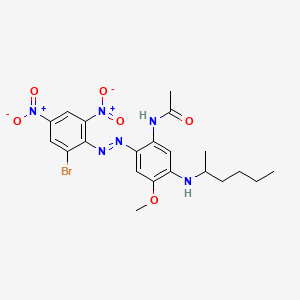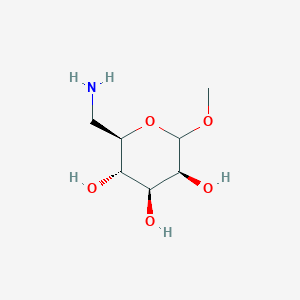![molecular formula C11H17Cl2NO B13775337 2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride CAS No. 63991-09-3](/img/structure/B13775337.png)
2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride is a chemical compound with a complex structure that includes a chloroethyl group, a methoxyphenyl group, and a methylazanium group
Preparation Methods
The synthesis of 2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroethylamine with 4-methoxybenzyl chloride under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The methoxyphenyl group can be oxidized under specific conditions to form corresponding quinones or other oxidized products.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form different reduced derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving cell signaling and molecular interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride involves its interaction with molecular targets through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The methoxyphenyl group can participate in aromatic interactions, while the methylazanium group can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar compounds to 2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride include:
2-chloroethyl methyl ether: Similar in structure but lacks the methoxyphenyl group.
4-(2-chloroethyl)morpholine hydrochloride: Contains a morpholine ring instead of the methoxyphenyl group.
2-chloroethyl methyl sulfide: Contains a sulfur atom instead of the methoxyphenyl group.
The uniqueness of this compound lies in its combination of functional groups, which provide a distinct set of chemical and biological properties.
Properties
CAS No. |
63991-09-3 |
|---|---|
Molecular Formula |
C11H17Cl2NO |
Molecular Weight |
250.16 g/mol |
IUPAC Name |
2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-13(8-7-12)9-10-3-5-11(14-2)6-4-10;/h3-6H,7-9H2,1-2H3;1H |
InChI Key |
GNTHOTIAMIGFSL-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](CCCl)CC1=CC=C(C=C1)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzenesulfonic acid, 2-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-5-methyl-](/img/structure/B13775299.png)
![Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt](/img/structure/B13775311.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride](/img/structure/B13775318.png)






